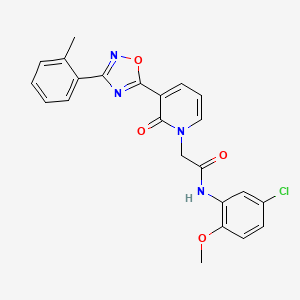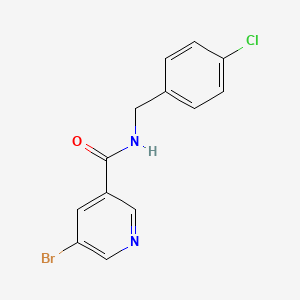![molecular formula C22H21NO5 B2440655 9-cyclopropyl-3-(2,5-diméthoxyphényl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one CAS No. 1043390-10-8](/img/structure/B2440655.png)
9-cyclopropyl-3-(2,5-diméthoxyphényl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a cyclopropyl group, a dimethoxyphenyl group, and a chromeno[8,7-e][1,3]oxazinone core. These structural elements contribute to its distinct chemical properties and reactivity.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study various biochemical pathways. In medicine, its unique structural features make it a potential candidate for drug development, particularly in targeting specific molecular pathways. In industry, it can be used in the development of new materials with specialized properties.
Méthodes De Préparation
The synthesis of 9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the chromeno[8,7-e][1,3]oxazinone core, followed by the introduction of the cyclopropyl and dimethoxyphenyl groups. Common reagents used in these reactions include cyclopropyl bromide, 2,5-dimethoxybenzaldehyde, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the cyclopropyl or dimethoxyphenyl groups.
Mécanisme D'action
The mechanism of action of 9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity This interaction can lead to various biological effects, depending on the specific target and pathway involved
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one stands out due to its unique combination of structural features. Similar compounds may include other chromeno[8,7-e][1,3]oxazinone derivatives with different substituents. The presence of the cyclopropyl and dimethoxyphenyl groups in this compound provides distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
9-cyclopropyl-3-(2,5-dimethoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-25-15-6-8-19(26-2)16(10-15)17-9-13-3-7-20-18(21(13)28-22(17)24)11-23(12-27-20)14-4-5-14/h3,6-10,14H,4-5,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNISAPVOPAILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC3=C(C4=C(C=C3)OCN(C4)C5CC5)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2440572.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2440574.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2440578.png)
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2440580.png)

![3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2440584.png)

![N-(5-chloro-2-methylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2440587.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2440590.png)
![1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2440591.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-2-yl)methanone](/img/structure/B2440594.png)

